molecular formula C13H18N4O3 B2984282 N-Methyl-N-[2-[[1-(1,2,4-oxadiazol-3-yl)cyclopentyl]amino]-2-oxoethyl]prop-2-enamide CAS No. 2361764-97-6

N-Methyl-N-[2-[[1-(1,2,4-oxadiazol-3-yl)cyclopentyl]amino]-2-oxoethyl]prop-2-enamide

Cat. No.: B2984282
CAS No.: 2361764-97-6
M. Wt: 278.312
InChI Key: QWENCVKOYCFHQL-UHFFFAOYSA-N
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Description

N-Methyl-N-[2-[[1-(1,2,4-oxadiazol-3-yl)cyclopentyl]amino]-2-oxoethyl]prop-2-enamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, a cyclopentyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[2-[[1-(1,2,4-oxadiazol-3-yl)cyclopentyl]amino]-2-oxoethyl]prop-2-enamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the cyclopentyl group: The cyclopentyl group can be introduced via nucleophilic substitution reactions, where a cyclopentyl halide reacts with a nucleophile.

    Formation of the prop-2-enamide moiety: This step involves the reaction of an appropriate amine with acryloyl chloride or a similar reagent to form the prop-2-enamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group or the prop-2-enamide moiety.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group in the prop-2-enamide moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the oxadiazole ring or the cyclopentyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-Methyl-N-[2-[[1-(1,2,4-oxadiazol-3-yl)cyclopentyl]amino]-2-oxoethyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the oxadiazole ring, known for its bioactivity, makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer therapies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-Methyl-N-[2-[[1-(1,2,4-oxadiazol-3-yl)cyclopentyl]amino]-2-oxoethyl]prop-2-enamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclopentyl group and the prop-2-enamide moiety may also contribute to the compound’s overall bioactivity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and are known for their diverse biological activities.

    Cyclopentyl amides: Compounds with a cyclopentyl group and an amide moiety, which are often explored for their pharmacological properties.

Uniqueness

N-Methyl-N-[2-[[1-(1,2,4-oxadiazol-3-yl)cyclopentyl]amino]-2-oxoethyl]prop-2-enamide is unique due to the combination of its structural features. The presence of the oxadiazole ring, cyclopentyl group, and prop-2-enamide moiety in a single molecule provides a distinct set of chemical and biological properties that are not commonly found together in other compounds.

This detailed overview highlights the significance of this compound in various fields of research and its potential applications

Properties

IUPAC Name

N-methyl-N-[2-[[1-(1,2,4-oxadiazol-3-yl)cyclopentyl]amino]-2-oxoethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c1-3-11(19)17(2)8-10(18)15-13(6-4-5-7-13)12-14-9-20-16-12/h3,9H,1,4-8H2,2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWENCVKOYCFHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1(CCCC1)C2=NOC=N2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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